Ophiopogonanone A

Übersicht

Beschreibung

Synthesis Analysis

Although the synthesis of Ophiopogonanone A itself is not directly detailed in the available literature, related compounds such as methylophiopogonanone B have been synthesized from precursors like 2,4,6-trihydroxy-3,5-dimethylacetophenone, suggesting a complex synthesis pathway involving steps like hydroxylation, methylation, and possibly cyclization processes (Fujii et al., 2009).

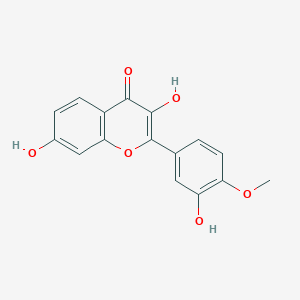

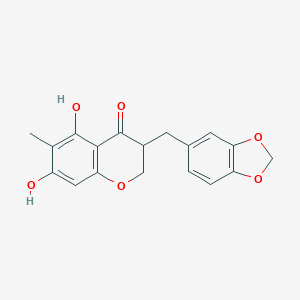

Molecular Structure Analysis

Ophiopogonanone A's molecular structure has been characterized by various spectroscopic methods. It is part of the homoisoflavonoids, which are characterized by a 3-benzylchromone core, often with additional oxygen-containing functional groups that may influence its biological activity. The structural elucidation involves detailed NMR and mass spectrometric analyses, revealing the presence of hydroxyl, methoxy, and possibly methylenedioxy groups that are integral to its chemical behavior and biological activity (Tada et al., 1980).

Chemical Reactions and Properties

The metabolic pathways of Ophiopogonanone A have been investigated, showing transformations such as demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and GSH conjugation. These metabolic reactions indicate its reactive nature and potential for forming various metabolites in biological systems, which is crucial for understanding its mechanism of elimination and potential toxicity (Xiao Li et al., 2022).

Physical Properties Analysis

The physical properties of Ophiopogonanone A, such as solubility, melting point, and crystallinity, are not explicitly detailed in the available studies. However, the analysis of homoisoflavonoids suggests that these compounds typically exhibit moderate solubility in polar organic solvents and might possess crystalline structures that could be analyzed through X-ray crystallography or similar techniques to deduce their conformation and stability.

Chemical Properties Analysis

Ophiopogonanone A's chemical properties, including reactivity with other molecules and stability under various conditions, are inferred from its metabolic pathways. Its ability to undergo hydroxylation, methylation, and conjugation reactions reflects its relatively high reactivity, making it a candidate for further chemical modification and exploration of its pharmacological potential. The compound's interactions with enzymes, particularly those involved in metabolism like cytochrome P450 enzymes, highlight its significance in pharmacokinetics and drug interactions (Dongzhu Tu et al., 2020).

Wissenschaftliche Forschungsanwendungen

Metabolite Identification in Liver Microsomes and Hepatocytes :

- Li, Yin, and Sun (2022) identified nine metabolites of Ophiopogonanone A, including OPA catechol and a glucuronidation product, in liver microsomes and hepatocytes of rats and humans. This study sheds light on the compound's metabolic pathways, which include demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and glutathione conjugation, contributing to understanding its elimination, effectiveness, and potential toxicity (Li, Yin, & Sun, 2022).

Antioxidant Properties in Age-Related Disease :

- Kitahiro and Shibano (2020) explored the anti-chronic inflammatory effect of Ophiopogon japonicus on senescent cells, finding that methanol extracts and main constituents, including Ophiopogonanone A, significantly downregulated inflammatory gene expression. This suggests its potential for chronic inflammation associated with aging (Kitahiro & Shibano, 2020).

Myocardial Ischemia/Reperfusion Injury :

- He et al. (2016) demonstrated that Methylophiopogonanone A, a variant of Ophiopogonanone A, reduces myocardial apoptosis in mice via the PI3K/Akt/eNOS signaling pathway. This indicates its potential in treating myocardial ischemia and thrombosis (He et al., 2016).

Anti-Inflammatory Activities on Cellular Senescence :

- Kitahiro et al. (2018) showed that Ophiopogonanone A, among other compounds, significantly reduced interleukin expression in senescent human dermal fibroblasts. This supports its use in mitigating chronic age-related inflammation (Kitahiro et al., 2018).

Cytotoxic Activities :

- Duan et al. (2009) investigated the cytotoxic activities of new homoisoflavonoids, including variants of Ophiopogonanone A, against cancer cells, highlighting its potential in cancer research (Duan et al., 2009).

Cardiovascular Protective Effect :

- Tian et al. (2021) identified Methylophiopogonanone A, related to Ophiopogonanone A, as an active component in Ophiopogonis Radix, which can inhibit macrophage foam cell formation, a process relevant in atherosclerosis. This suggests its potential in cardiovascular disease prevention (Tian et al., 2021).

Safety And Hazards

Safety data for Ophiopogonanone A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and to collect and arrange disposal .

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRLTNYECODTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433934 | |

| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ophiopogonanone A | |

CAS RN |

75239-63-3 | |

| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

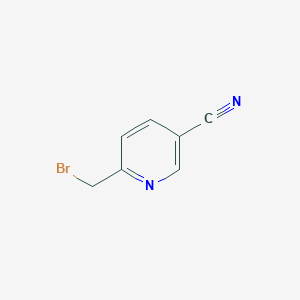

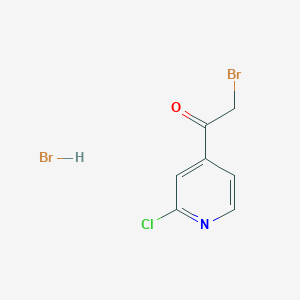

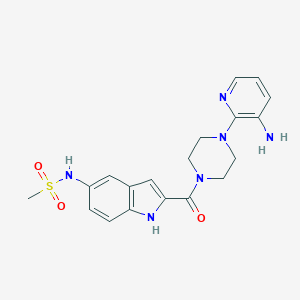

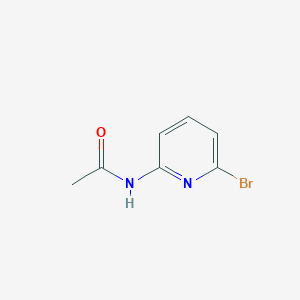

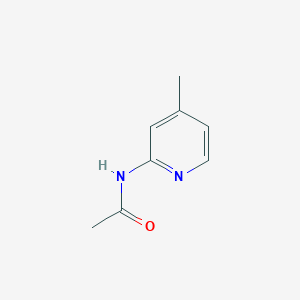

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)